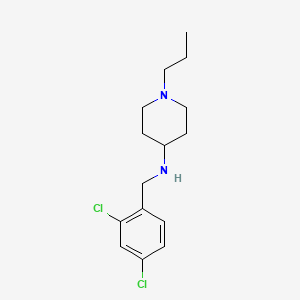

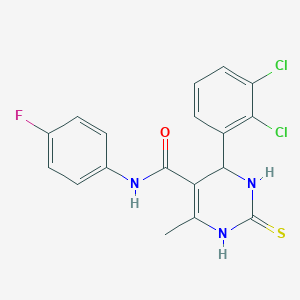

N-(2,4-dichlorobenzyl)-1-propyl-4-piperidinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichlorobenzyl)-1-propyl-4-piperidinamine, commonly known as Fentanyl, is a synthetic opioid drug used for pain relief and anesthesia. Fentanyl is a potent drug that is 50-100 times more powerful than morphine and is classified as a schedule II controlled substance due to its high potential for abuse and addiction. In recent years, Fentanyl has gained notoriety due to its involvement in the opioid epidemic and overdose deaths. However, Fentanyl also has significant scientific research applications that have contributed to the advancement of medicine and pharmacology.

Mechanism of Action

Fentanyl acts on the central nervous system by binding to specific opioid receptors, primarily the mu-opioid receptor. This binding leads to the inhibition of pain signals and the release of dopamine, which produces feelings of euphoria and relaxation. Fentanyl also has sedative effects and can cause respiratory depression, which can be dangerous at high doses.

Biochemical and Physiological Effects:

Fentanyl has various biochemical and physiological effects on the body, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. Fentanyl can also cause side effects such as nausea, vomiting, and constipation. Long-term use of Fentanyl can lead to tolerance and dependence, which can result in withdrawal symptoms upon cessation of use.

Advantages and Limitations for Lab Experiments

Fentanyl has advantages and limitations for use in laboratory experiments. Its high potency and specificity for opioid receptors make it a useful tool for investigating the mechanisms of opioid action in the brain. However, its potential for abuse and addiction makes it difficult to use in animal studies and requires strict control and monitoring of its use.

Future Directions

There are several future directions for research involving Fentanyl. One area of interest is the development of new opioid receptor agonists and antagonists that have improved safety profiles and reduced potential for abuse and addiction. Another area of interest is the investigation of the genetic and epigenetic factors that contribute to individual differences in response to Fentanyl and other opioid drugs. Additionally, there is a need for research into alternative pain management strategies that do not rely on opioids.

Synthesis Methods

Fentanyl is synthesized through a multi-step process involving the reaction of N-(2-chloroethyl)-4-piperidone with aniline, followed by a series of reactions using various reagents and solvents. The final product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Fentanyl has been extensively studied for its use in pain management and anesthesia. It is commonly used in surgical procedures and for the treatment of chronic pain conditions such as cancer. Fentanyl has also been studied for its potential use in treating depression and anxiety disorders. Additionally, Fentanyl has been used in research studies to investigate the mechanisms of opioid action in the brain and to develop new opioid receptor agonists and antagonists.

properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N2/c1-2-7-19-8-5-14(6-9-19)18-11-12-3-4-13(16)10-15(12)17/h3-4,10,14,18H,2,5-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSXDGBYCBMYRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5160915.png)

![3-allyl-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5160939.png)

![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)

![3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride](/img/structure/B5160971.png)

![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5160981.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-hydroxy-5-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5160992.png)

![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5161008.png)